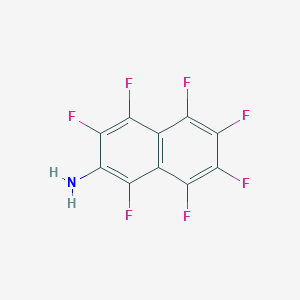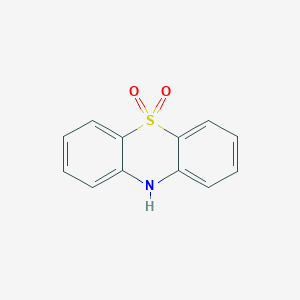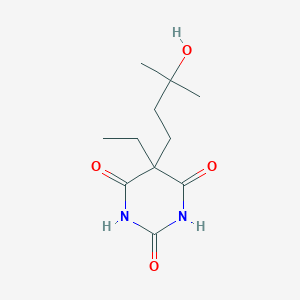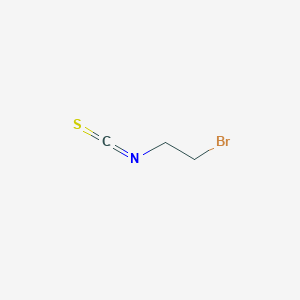
2-Bromoethyl isothiocyanate
Overview
Description
2-Bromoethyl isothiocyanate is a compound studied for its potential in synthesizing various chemical structures. Its molecular structure, chemical reactions, and properties are of interest in organic chemistry.
Synthesis Analysis
- The synthesis of 2-Bromoethyl isothiocyanate derivatives can be achieved through reactions involving bromoalkyl isothiocyanates and lithium exchange processes. For example, 1-bromo-2-(1-isothiocyanatoalkyl)benzenes react with butyllithium to form 2,3-dihydro-1H-isoindole-1-thiones, showcasing the compound's versatility in synthesis (Kobayashi et al., 2013).
Molecular Structure Analysis
- The molecular structure of 2-Bromoethyl isothiocyanate and its derivatives can be complex. For instance, the molecular structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate, a related compound, was determined using X-ray crystallography, highlighting the detailed structural analysis possible with such compounds (Ibata et al., 1992).
Chemical Reactions and Properties
- 2-Bromoethyl isothiocyanate reacts with various compounds to form diverse structures. For example, the reaction with isothiocyanates can lead to the formation of 3-arylquinazoline-2,4(1H,3H)-dithiones, showcasing its reactivity in organic synthesis (Kobayashi et al., 2011).
Physical Properties Analysis
- Information specific to the physical properties of 2-Bromoethyl isothiocyanate, such as melting point, boiling point, and solubility, is not directly addressed in the available research. However, these properties are typically crucial for handling and application in various chemical processes.
Chemical Properties Analysis
- The chemical properties of 2-Bromoethyl isothiocyanate, particularly its reactivity with other chemical groups, define its utility in synthesis. Its ability to undergo bromine-lithium exchange and react with amines and other isothiocyanates to form new compounds is a key aspect of its chemical behavior (Garmaise et al., 1971).
Scientific Research Applications
Isothiocyanates, including 2-Bromoethyl isothiocyanate, exhibit various biological characteristics and have attracted the attention of biologists and chemists . Here are some fields where isothiocyanates are commonly used:
-
Organic Synthesis : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used to prepare compounds with diverse structures .
-
Medicinal Chemistry : Isothiocyanates exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are used in the development of new drugs and therapies .
-
Material Science : 2-Bromoethyl isothiocyanate, an electrophilic compound, possesses unique properties that make it highly valuable in material science .
-
Organic Synthesis : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used to prepare compounds with diverse structures .
-
Medicinal Chemistry : Isothiocyanates exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are used in the development of new drugs and therapies .
-
Material Science : 2-Bromoethyl isothiocyanate, an electrophilic compound, possesses unique properties that make it highly valuable in material science .
Safety And Hazards
Future Directions
While specific future directions for 2-Bromoethyl isothiocyanate are not available, isothiocyanates in general are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications . Therefore, the development of more sustainable and efficient synthesis methods for isothiocyanates, including 2-Bromoethyl isothiocyanate, could be a promising area of future research.
properties
IUPAC Name |
1-bromo-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJVENMTWFTZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163947 | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl isothiocyanate | |
CAS RN |
1483-41-6 | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl-isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



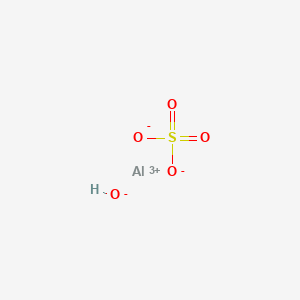
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
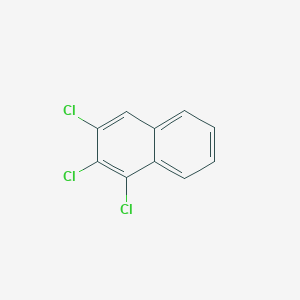
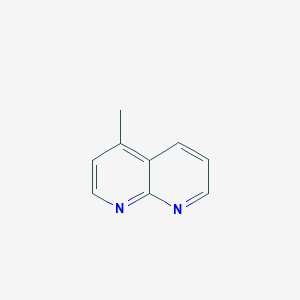
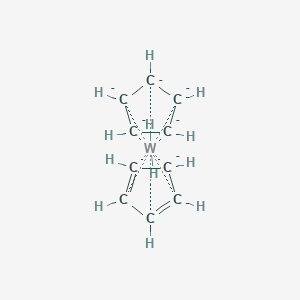
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


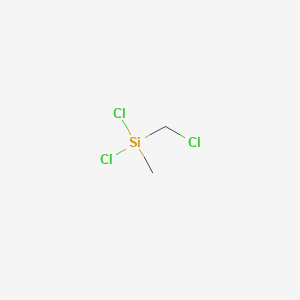
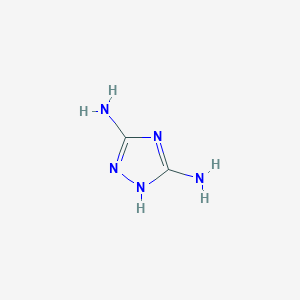
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
